molecular formula C11H12O4S B5085016 ethyl 3-(phenylsulfonyl)acrylate

ethyl 3-(phenylsulfonyl)acrylate

Cat. No.: B5085016
M. Wt: 240.28 g/mol
InChI Key: RHDRJDLPBOHOAN-CMDGGOBGSA-N
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Description

Ethyl 3-(phenylsulfonyl)acrylate is a versatile Michael acceptor and synthetic building block designed for research and development applications. This compound features an acrylate ester group activated by a phenylsulfonyl electron-withdrawing group, making it a highly reactive dienophile and an pivotal intermediate in organic synthesis. Its primary research value lies in its ability to participate in cycloaddition reactions, such as Diels-Alder reactions, and serve as a key precursor in the synthesis of complex molecules, including various pharmaceutical intermediates and specialty chemicals. As a Michael acceptor, it can undergo nucleophilic addition reactions with amines and other nucleophiles to produce β-substituted carbonyl derivatives, a fundamental transformation in medicinal chemistry and drug discovery. The specific physical properties, hazard information, and storage conditions for this compound should be verified with the supplier's certificate of analysis and safety data sheet. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl (E)-3-(benzenesulfonyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4S/c1-2-15-11(12)8-9-16(13,14)10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDRJDLPBOHOAN-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/S(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The following compounds share structural similarities with ethyl 3-(phenylsulfonyl)acrylate but differ in substituents, leading to distinct physicochemical and biological properties:

Ethyl 3-[4-(Methylsulfanyl)phenyl]acrylate
  • Molecular Formula : C₁₂H₁₄O₂S
  • Molecular Weight : 222.30 g/mol
  • Key Substituent : 4-(Methylsulfanyl)phenyl (-SMe).
  • Comparison : The methylsulfanyl group is less electron-withdrawing than the phenylsulfonyl group, reducing the acrylate’s electrophilicity. This compound may exhibit lower reactivity in Michael additions but could serve as a precursor in sulfur-containing heterocycle synthesis .
Ethyl 3-(3,4-Dihydroxyphenyl)acrylate (Ethyl Caffeate)
  • Molecular Formula : C₁₁H₁₂O₄
  • Molecular Weight : 208.21 g/mol
  • Key Substituent : 3,4-Dihydroxyphenyl (catechol group).
  • Comparison : The catechol group confers antioxidant and antiviral properties. Ethyl caffeate has demonstrated anti-HIV activity in vitro, attributed to its ability to modulate immune responses and inhibit viral replication .
(E)-Ethyl 3-(4-Methoxyphenyl)acrylate
  • Molecular Formula : C₁₂H₁₄O₃
  • Molecular Weight : 206.24 g/mol
  • Key Substituent : 4-Methoxyphenyl (-OMe).
  • Comparison : The methoxy group is electron-donating, further diminishing electrophilicity compared to sulfonyl or sulfanyl derivatives. Such compounds are often intermediates in fragrance and pharmaceutical synthesis .
Ethyl 3-(3-Trifluoromethylphenyl)acrylate
  • Molecular Formula : C₁₂H₁₁F₃O₂
  • Molecular Weight : 244.21 g/mol
  • Key Substituent : 3-Trifluoromethylphenyl (-CF₃).
  • Comparison : The trifluoromethyl group is strongly electron-withdrawing, enhancing electrophilicity and resistance to metabolic degradation. These derivatives are explored in agrochemicals for their stability and bioactivity .

Physicochemical and Reactivity Comparison

Compound Substituent Electron Effect Reactivity (Michael Addition) Key Applications
This compound -SO₂Ph Strongly withdrawing High Organic synthesis, polymers
Ethyl 3-[4-(Methylsulfanyl)phenyl]acrylate -SMe Weakly withdrawing Moderate Sulfur heterocycle precursors
Ethyl Caffeate 3,4-Dihydroxyphenyl Electron-donating Low Antiviral agents, antioxidants
Ethyl 3-(4-Methoxyphenyl)acrylate -OMe Electron-donating Low Fragrances, intermediates
Ethyl 3-(3-Trifluoromethylphenyl)acrylate -CF₃ Strongly withdrawing High Agrochemicals, pharmaceuticals

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl 3-(phenylsulfonyl)acrylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting ethyl acrylate with phenylsulfonyl chloride under basic conditions (e.g., triethylamine) in anhydrous solvents (e.g., dichloromethane) at 0–25°C can yield the product. Monitoring reaction temperature and stoichiometry is critical to avoid side reactions like over-sulfonylation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the presence of key functional groups (e.g., sulfonyl, acrylate ester). For example, the sulfonyl group typically appears as a singlet in ¹H NMR (δ 3.1–3.3 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy confirms carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) stretches. X-ray crystallography, when feasible, provides definitive bond-length and angle data .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

  • Methodological Answer : Antimicrobial activity can be tested via broth microdilution (MIC assays) against Gram-positive/negative bacteria. Anticancer potential is assessed using MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values calculated. Enzyme inhibition studies (e.g., COX-2, kinases) require spectrophotometric or fluorometric assays to measure substrate conversion rates. Controls (e.g., DMSO vehicle) and triplicate runs ensure reproducibility .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound derivatives with enhanced bioactivity?

  • Methodological Answer : A 2³ factorial design evaluates variables like temperature (25°C vs. 50°C), solvent polarity (THF vs. DMF), and catalyst loading (5% vs. 10% Pd). Response surface methodology (RSM) models interactions between factors to maximize yield and bioactivity. For example, higher temperatures may accelerate reactions but reduce enantiomeric purity in chiral derivatives. Statistical software (e.g., Minitab) identifies significant factors (p < 0.05) .

Q. What computational methods predict the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, identifying electrophilic sites (e.g., β-carbon of acrylate). Molecular dynamics simulations assess steric effects of the phenylsulfonyl group on transition-state geometries. Software like Gaussian or ORCA visualizes frontier molecular orbitals (HOMO/LUMO), guiding rational design of derivatives with tailored reactivity .

Q. How do crystallographic studies resolve discrepancies in reported bond lengths for this compound analogs?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) data (e.g., SMART detector, SHELXTL refinement) provide precise bond metrics. For example, in ethyl 3-(2,4-difluorophenyl)acrylate, the C=O bond length (1.21 Å) aligns with typical acrylates, while the sulfonyl S–O bonds (1.43–1.45 Å) confirm resonance stabilization. Discrepancies between computational and experimental data may arise from crystal packing effects, addressed via Hirshfeld surface analysis .

Q. What strategies mitigate degradation of this compound under physiological conditions during pharmacokinetic studies?

  • Methodological Answer : Stability is assessed via HPLC under simulated physiological conditions (pH 7.4, 37°C). Encapsulation in liposomes or PEGylation shields the ester group from hydrolysis. Deuterated analogs (e.g., replacing labile hydrogens with deuterium) slow metabolic degradation. Accelerated stability studies (40°C/75% RH for 6 months) predict shelf-life using the Arrhenius equation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-(phenylsulfonyl)acrylate
Reactant of Route 2
ethyl 3-(phenylsulfonyl)acrylate

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